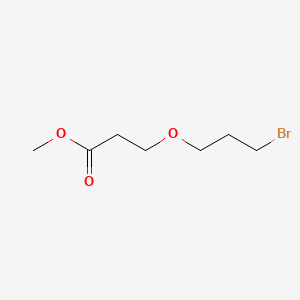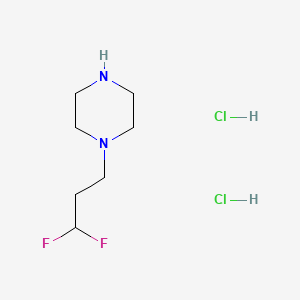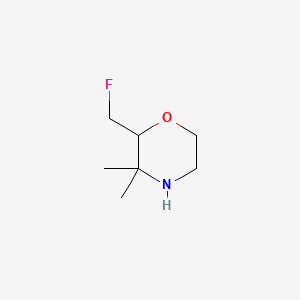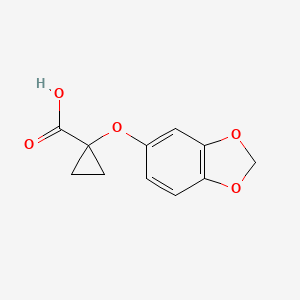
1,5-dimethyl 2-formylpentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl 2-formylpentanedioate (DMFP) is a dicarboxylic acid ester that is widely used in the synthesis of various compounds. It is a versatile building block for organic synthesis, and its reactivity and solubility make it a suitable starting material for a variety of chemical reactions. DMFP has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of polyurethane foam and other polymers.
作用機序
The mechanism of action of 1,5-dimethyl 2-formylpentanedioate is largely dependent on the specific application. In general, this compound can act as a proton donor, a nucleophile, or an electron donor. In the synthesis of polymers, this compound acts as a proton donor, allowing the formation of covalent bonds between monomer units. In the synthesis of pharmaceuticals, this compound acts as a nucleophile, allowing the formation of covalent bonds between molecules. In the production of polyurethane foam, this compound acts as an electron donor, allowing the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. The compound is not known to be toxic or to have any adverse effects on human health. However, it is important to note that this compound is highly reactive and can react with other compounds in the body. Therefore, it is important to use caution when handling this compound and to use protective equipment when working with the compound.
実験室実験の利点と制限
The advantages of using 1,5-dimethyl 2-formylpentanedioate for laboratory experiments include its high reactivity, its low cost, and its availability. This compound is also relatively easy to handle and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is its reactivity, which can lead to unwanted side reactions. Additionally, this compound is a volatile compound and should be handled with care.
将来の方向性
There are several potential future directions for the use of 1,5-dimethyl 2-formylpentanedioate. It could be used as a starting material for the synthesis of new polymers and pharmaceuticals. Additionally, it could be used in the synthesis of new compounds for use in drug discovery and development. Finally, it could be used in the production of new materials, such as nanomaterials or bioplastics.
合成法
1,5-dimethyl 2-formylpentanedioate is synthesized via a multi-step process. The first step involves the preparation of the starting material, 1,5-dimethylpentanedioic acid (DMPA). DMPA is synthesized by the reaction of 1,5-dimethylpentane and formic acid in the presence of a strong acid catalyst. The second step involves the esterification of DMPA with formaldehyde to form this compound. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid.
科学的研究の応用
1,5-dimethyl 2-formylpentanedioate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used in the production of polyurethane foam and other polymers. Additionally, this compound has been used in the synthesis of various compounds for use in drug discovery and development.
特性
IUPAC Name |
dimethyl 2-formylpentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-12-7(10)4-3-6(5-9)8(11)13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYDTWDZKCCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate](/img/structure/B6608490.png)

![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)

![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate, cis](/img/structure/B6608528.png)
![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B6608538.png)

![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)
